2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid
CAS No.: 31316-80-0
Cat. No.: VC13242572
Molecular Formula: C7H7NO5S2
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31316-80-0 |
|---|---|
| Molecular Formula | C7H7NO5S2 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid |
| Standard InChI | InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
| Standard InChI Key | OSBIFROMLRRLRF-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O |
| Canonical SMILES | C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O |
Introduction
Structural Features and Chemical Properties
Molecular Architecture
The compound’s structure integrates a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) with a succinic acid side chain. Key functional groups include:
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A 4-oxo-2-thioxo-thiazolidin-3-yl group, which contributes to hydrogen bonding and metal chelation.
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A butanedioic acid (succinic acid) moiety, enhancing solubility and enabling interactions with biological targets .
The IUPAC name, 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid, reflects its substitution pattern. The Z-configuration of the thioxo group and the planar geometry of the thiazolidinone ring facilitate π-π stacking and hydrophobic interactions .
Physicochemical Properties
Table 1 summarizes critical physicochemical data:
The compound’s logP value (estimated at -0.85) indicates moderate hydrophilicity, which influences its pharmacokinetic profile .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid typically involves multi-step reactions starting from succinic acid derivatives. A common approach includes:
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Formation of the thiazolidinone ring: Condensation of thiourea with chloroacetic acid under basic conditions .
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Introduction of the succinic acid moiety: Alkylation or esterification followed by hydrolysis .
For example, Abo-Bakr (2020) synthesized analogous thiazolidinones by reacting succinic dihydrazide with phenylisothiocyanate, followed by cyclization with ethyl chloroacetate .
Optimization Strategies
Key parameters affecting yield and purity include:
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Temperature: Reactions conducted at 60–80°C improve cyclization efficiency .
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Catalysts: Triethylamine or ammonium acetate enhances reaction rates .
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Solvent systems: Ethanol or dioxane minimizes side reactions .
Table 2 outlines representative synthesis protocols:
| Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|
| Succinic dihydrazide + phenylisothiocyanate | Ethanol, reflux, 3 h | 72% | |
| 4-Oxo-2-thioxothiazolidine + succinic anhydride | DMF, 60°C, 6 h | 68% |
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazolidinone derivatives exhibit potent activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In a 2020 study, analogs of 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid demonstrated 2–4-fold higher efficacy than ampicillin, with MIC values ranging from 1.56 to 6.25 µg/mL . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of biofilm formation .
Anticancer and Anti-Leukemic Effects
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In vitro cytotoxicity: Hybrid derivatives inhibited the growth of leukemia (K562, HL-60), colon cancer (SW-620), and breast cancer (MCF-7) cell lines, with GI₅₀ values as low as 1.57 µM .
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Mechanisms: Apoptosis induction via Bcl-2 suppression and mitochondrial membrane depolarization .
Table 3 highlights select biological data:
| Cell Line | GI₅₀ (µM) | Target Pathway | Reference |
|---|---|---|---|
| K562 (Leukemia) | 1.57 | Bcl-2/Bax modulation | |
| MCF-7 (Breast Cancer) | 2.80 | PI3K/Akt inhibition | |
| Staphylococcus aureus | 3.12 | Cell wall synthesis |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for multitarget inhibitors, including:
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Antimicrobial agents: Modified derivatives with fluorinated benzylidene groups show enhanced biofilm penetration.
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Anticancer therapeutics: Conjugation with indole or benzimidazole moieties improves selectivity toward tumor cells .
Challenges and Limitations
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Solubility issues: The succinic acid moiety, while polar, may limit blood-brain barrier penetration .
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Metabolic instability: Esterase-mediated hydrolysis of the thiazolidinone ring necessitates prodrug strategies .
Future Directions
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Structural optimization: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability .
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Combination therapies: Co-administration with checkpoint inhibitors to overcome drug resistance in cancer .
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Nanoparticle delivery systems: Liposomal encapsulation to improve bioavailability .
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